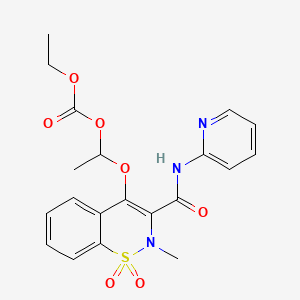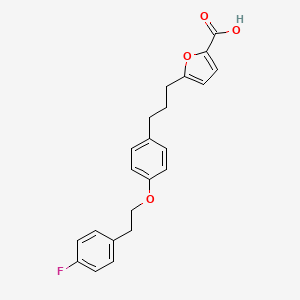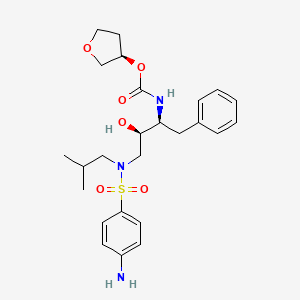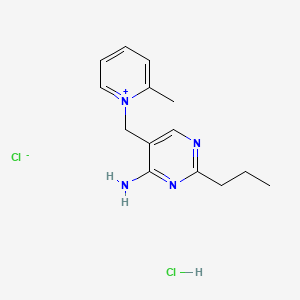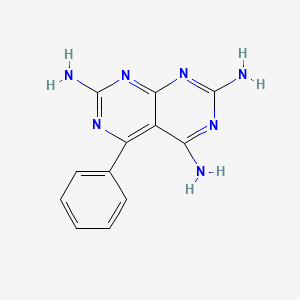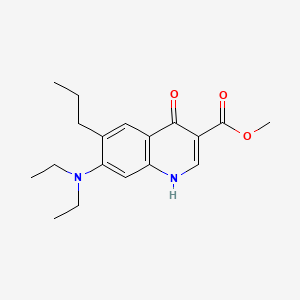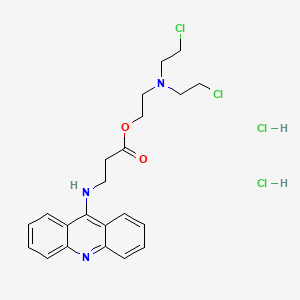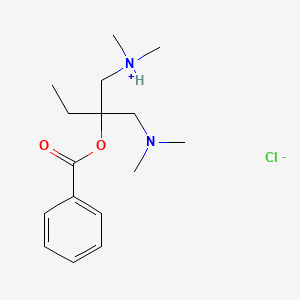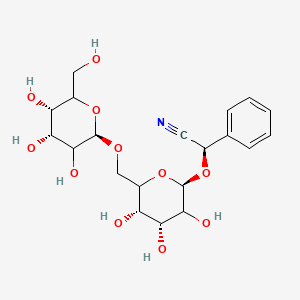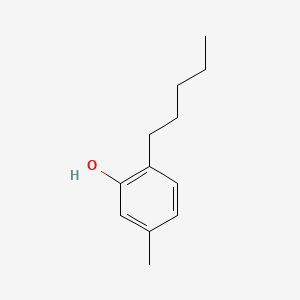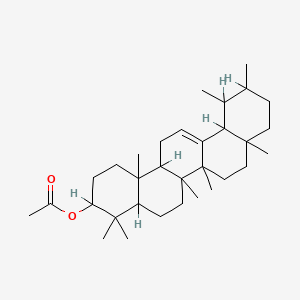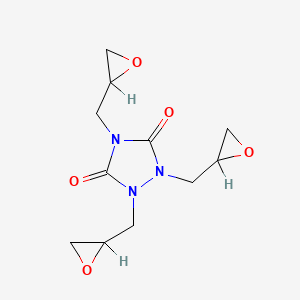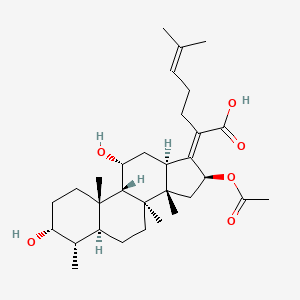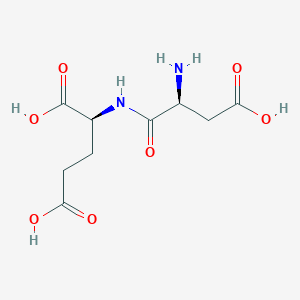
N-Acetylaspartylglutamat
Übersicht
Beschreibung
Aspartylglutamate is a dipeptide composed of aspartic acid and glutamic acid. It is a precursor molecule that, upon acetylation, forms N-acetyl-aspartyl-glutamate, which acts as a metabotropic glutamate receptor agonist . Aspartylglutamate is involved in various biochemical processes and has significant roles in the central nervous system.
Wissenschaftliche Forschungsanwendungen
Aspartylglutamate has diverse applications in scientific research:
Wirkmechanismus
Target of Action
Aspartylglutamate, also known as N-Acetyl-Aspartyl-Glutamate (NAAG), primarily targets the metabotropic glutamate receptor 3 (mGluR3) in the brain . This receptor plays a crucial role in modulating glutamatergic synapses .
Mode of Action
NAAG acts as a neuromodulator of glutamatergic synapses by activating presynaptic mGluR3 . It is selectively localized to postsynaptic dendrites in glutamatergic synapses and works as a retrograde neurotransmitter . NAAG is released in response to glutamate and provides the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling .
Biochemical Pathways
NAAG affects the glutamatergic synapses pathway. It is released in response to glutamate, providing a feedback mechanism to inhibit excessive glutamate signaling . Increasing endogenous NAAG—for instance, by inhibiting GCPII—is a promising treatment option for many brain disorders where glutamatergic excitotoxicity plays a role .
Pharmacokinetics
It is known that naag is the most abundant dipeptide in the brain . It is present in μM–mM concentrations
Result of Action
The main effect of NAAG occurs through increased mGluR3 activation, thereby reducing glutamate release . This modulation of glutamate signaling can have significant effects on neuronal communication and may play a role in various neurological and psychiatric diseases .
Action Environment
The action of NAAG is primarily localized to the brain, where it is selectively localized to postsynaptic dendrites in glutamatergic synapses
Biochemische Analyse
Biochemical Properties
Aspartylglutamate interacts with various enzymes, proteins, and other biomolecules. It activates presynaptic metabotropic glutamate receptor 3 (mGluR3), a type of protein that plays a crucial role in the nervous system . Aspartylglutamate is also involved in the regulation of glutamate carboxypeptidase II (GCPII), an enzyme that hydrolyzes Aspartylglutamate to glutamate and N-acetyl-aspartate .
Cellular Effects
Aspartylglutamate has significant effects on various types of cells and cellular processes. It influences cell function by acting as a retrograde neurotransmitter, providing the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling . This action of Aspartylglutamate impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Aspartylglutamate involves its interaction with biomolecules and its influence on gene expression. Aspartylglutamate exerts its effects at the molecular level primarily through its activation of mGluR3, leading to reduced glutamate release . It also interacts with GCPII, influencing the availability of Aspartylglutamate in synapses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aspartylglutamate can change over time. For instance, in response to experimental traumatic brain injury, the extracellular levels of Aspartylglutamate in mice’s dorsal hippocampus increased 15-fold . This suggests that Aspartylglutamate may play a role in the brain’s response to injury.
Metabolic Pathways
Aspartylglutamate is involved in several metabolic pathways. It is a key player in the metabolism of glutamate, one of the most abundant and versatile amino acids . Aspartylglutamate’s interaction with GCPII plays a crucial role in this process .
Subcellular Localization
Aspartylglutamate is selectively localized to postsynaptic dendrites in glutamatergic synapses . This localization allows Aspartylglutamate to effectively modulate synaptic activity by acting as a retrograde neurotransmitter .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aspartylglutamate can be synthesized through peptide coupling reactions involving aspartic acid and glutamic acid. The reaction typically involves the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts like N-hydroxysuccinimide to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of aspartylglutamate involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently couple amino acids under controlled conditions. The process includes steps like deprotection, coupling, and purification to obtain high-purity aspartylglutamate .
Analyse Chemischer Reaktionen
Types of Reactions: Aspartylglutamate undergoes various chemical reactions, including:
Oxidation: Aspartylglutamate can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert aspartylglutamate into its reduced forms.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of aspartylglutamate, such as N-acetyl-aspartyl-glutamate and other substituted forms .
Vergleich Mit ähnlichen Verbindungen
N-acetyl-aspartyl-glutamate: A derivative of aspartylglutamate with significant roles in neurotransmission.
Spaglumic acid: An isoform of N-acetyl-aspartyl-glutamate used in allergic eye conditions.
N-acetyl-aspartic acid: Another related compound involved in neuronal energy metabolism.
Uniqueness: Aspartylglutamate is unique due to its role as a precursor to N-acetyl-aspartyl-glutamate, which has specific neuromodulatory functions. Its ability to modulate glutamatergic synapses and provide neuroprotection distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O7/c10-4(3-7(14)15)8(16)11-5(9(17)18)1-2-6(12)13/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAJHWFHHFSCDT-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977157 | |
| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6157-06-8 | |
| Record name | L-Aspartyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6157-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartylglutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006157068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


